molecular formula C16H8FNO2 B7891054 2-Fluoro-5-[[3-oxoisobenzofuran-1(3H)-ylidene]methyl]benzonitrile

2-Fluoro-5-[[3-oxoisobenzofuran-1(3H)-ylidene]methyl]benzonitrile

Cat. No. B7891054
M. Wt: 265.24 g/mol
InChI Key: MMPHWTMMVPBHRZ-UHFFFAOYSA-N
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Description

2-Fluoro-5-[[3-oxoisobenzofuran-1(3H)-ylidene]methyl]benzonitrile is a useful research compound. Its molecular formula is C16H8FNO2 and its molecular weight is 265.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-5-[[3-oxoisobenzofuran-1(3H)-ylidene]methyl]benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-[[3-oxoisobenzofuran-1(3H)-ylidene]methyl]benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • PET Imaging of Brain Receptors : One analog, 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, shows high affinity and potency for metabotropic glutamate subtype-5 receptors (mGluR5). It has been used in PET imaging for brain studies, particularly in mapping mGluR5 receptors (Siméon et al., 2007).

  • Antitumor Activity : N-Phthalidyl 5-fluorouracil derivatives, which include a similar structural moiety, have been synthesized and evaluated for their antitumor activities. Notably, one compound demonstrated marked activity against several experimental tumor systems (Kamata et al., 1985).

  • Continuous Flow Iodination : Studies on the iodination of related compounds, such as 4-fluoro-2-(trifluoromethyl)benzonitrile, have been conducted. This research contributes to the development of more efficient synthesis methods for fluorinated benzonitriles (Dunn et al., 2018).

  • Synthesis of Antimicrobial Agents : The synthesis of fluorobenzamides containing thiazole and thiazolidine, which bear a similar fluorine atom, has been explored. These compounds exhibit promising antimicrobial activities against various bacterial and fungal strains (Desai et al., 2013).

  • Preparation of PET Tracers for mGluR5 : The synthesis of PET tracers like 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile, suitable for imaging mGluR5 in clinical research, has been adapted for automated chemistry modules. This highlights its application in neuroimaging (Lim et al., 2014).

properties

IUPAC Name

2-fluoro-5-[(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8FNO2/c17-14-6-5-10(7-11(14)9-18)8-15-12-3-1-2-4-13(12)16(19)20-15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPHWTMMVPBHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC(=C(C=C3)F)C#N)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-[[3-oxoisobenzofuran-1(3H)-ylidene]methyl]benzonitrile

CAS RN

763114-25-6
Record name 2-fluoro-5-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of (3-oxo-1,3-dihydro-isobenzofuran-1-yl)phosphonic acid dimethyl ester (35.0 g, 0.14 mol) in tetrahydrofuran (200 ml) and 2-fluoro-5-formylbenzonitrile (20.9 g, 0.14 mol) in tetrahydrofuran (130 ml) was added triethylamine (14 ml, 0.14 mol) drop-wise over 25 min, with the temperature kept below 15° C. The reaction mixture was warmed slowly to 20° C. over 1 hour and concentrated in vacuo. The white residue was slurried in water (250 ml) for 30 minutes, filtered, washed with water, hexane and ether, and dried to yield 2-fluoro-5-(3-oxo-3H-isobenzofuran-1-ylidenemethyl)benzonitrile as a 50:50 mixture of E and Z isomers (37.2 g, 96%); m/z [M+1]+ 266 (98% purity)
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To the solution of 2-fluoro-5-formylbenzonitrile (0.74 g, 5 mmol) and dimethyl 3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonate (1.2 g, 5 mmol) in THF (30 ml) was added triethylamine (0.7 ml, 5 mmol) dropwise at a temperature of below 15° C., which was then slowly rose to ambient temperature and stirred for overnight. The reaction mixture was concentrated and the residue was added water and stirred for 30 min. The precipitated solid was collected by filtration, washed with water, hexane, and ether, and dried in vacuo to afford the target compound (1.2 g, 92.3%) as a light yellow solid (a 50:50 mixture of E and Z isomers), used in next step without further purification.
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
92.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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